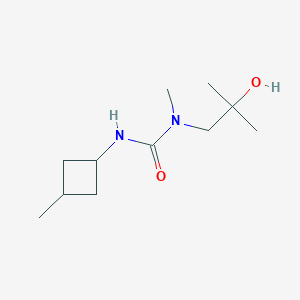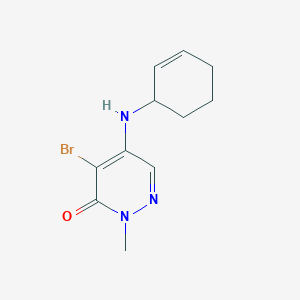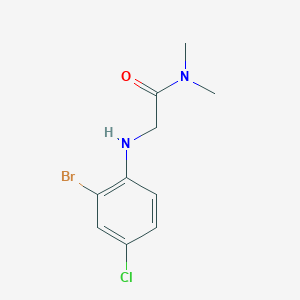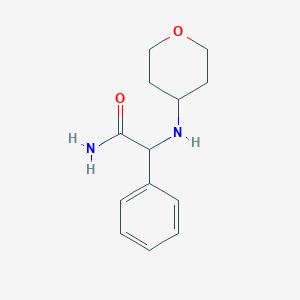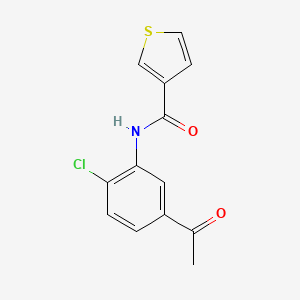
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide, also known as ACTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiophene derivatives and has been found to exhibit several interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The anti-inflammatory and analgesic properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. It has been shown to possess antioxidant and free radical scavenging activities. It has also been reported to modulate the expression of several genes involved in cell cycle regulation and apoptosis. Furthermore, this compound has been found to inhibit the activity of several enzymes such as cyclooxygenase and lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities and can be stored for a long period of time without significant degradation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide. One of the areas that require further investigation is the mechanism of action of the compound. Understanding the molecular targets of this compound may lead to the development of more potent and selective analogs. Another area that requires attention is the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, the potential applications of this compound in the field of organic electronics and material science need to be explored further.
Métodos De Síntesis
The synthesis of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide involves the reaction between 5-acetyl-2-chlorothiophene and 3-aminobenzoic acid in the presence of a suitable catalyst. The reaction proceeds through an amide bond formation and yields this compound as a white solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit promising antitumor activity against several cancer cell lines. It has also been shown to possess anti-inflammatory and analgesic properties. In material science, this compound has been used as a building block for the synthesis of novel conjugated polymers. In organic electronics, this compound has been employed as a dopant for the fabrication of organic field-effect transistors.
Propiedades
IUPAC Name |
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-8(16)9-2-3-11(14)12(6-9)15-13(17)10-4-5-18-7-10/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNADTKFYLGCLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)
